molecular formula C15H26O2 B1254959 2,3-Dihydroxybisabola-4,10-diene

2,3-Dihydroxybisabola-4,10-diene

Cat. No. B1254959
M. Wt: 238.37 g/mol
InChI Key: YRFJMOGROZTYPC-XGUBFFRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroxybisabola-4,10-diene is a sesquiterpenoid. It has a role as a metabolite.

Scientific Research Applications

  • Natural Source and Derivatives : This compound has been identified in natural sources such as Curcuma longa, also known as turmeric. It is one of the several sesquiterpenes isolated from this plant, which includes a variety of other similar compounds with potential biological activities (Ohshiro, Kuroyanagi, & Ueno, 1990).

  • Chemical Isolation and Characterization : Research includes the isolation and characterization of similar bisabolane sesquiterpenoids from sources like Santalum austrocaledonicum. These studies focus on the extraction and detailed spectroscopic analysis of these compounds (Alpha, Raharivelomanana, Bianchini, Faure, & Cambon, 1997).

  • Synthesis and Transformation Studies : There is significant research on the synthesis and transformation of similar diene compounds. For example, studies on asymmetric 1,4-dihydroxylation of 1,3-dienes provide insights into chemical reactions and transformations relevant to compounds like 2,3-Dihydroxybisabola-4,10-diene (Burks, Kliman, & Morken, 2009).

  • Biological Activities and Applications : The compound and its derivatives have been studied for their potential biological activities. For example, the anti-inflammatory activity of bisabolane-type sesquiterpenoids was evaluated in vitro, indicating potential therapeutic applications (Cheng, Li, Wu, Xu, Xue, & Wei, 2019).

  • Phytochemistry and Ethnobotanical Aspects : The presence of this compound in plants like Curcuma longa, which has been traditionally used in various cultures, highlights its significance in phytochemistry and ethnobotany. These studies contribute to understanding the chemical basis of the traditional uses of these plants (Li, Feng, Xiao, Wang, Xue, & Liang, 2009).

properties

Product Name

2,3-Dihydroxybisabola-4,10-diene

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

(1S,2S,5R)-2-methyl-5-[(2S)-6-methylhept-5-en-2-yl]cyclohex-3-ene-1,2-diol

InChI

InChI=1S/C15H26O2/c1-11(2)6-5-7-12(3)13-8-9-15(4,17)14(16)10-13/h6,8-9,12-14,16-17H,5,7,10H2,1-4H3/t12-,13+,14-,15-/m0/s1

InChI Key

YRFJMOGROZTYPC-XGUBFFRZSA-N

Isomeric SMILES

C[C@@H](CCC=C(C)C)[C@H]1C[C@@H]([C@@](C=C1)(C)O)O

Canonical SMILES

CC(CCC=C(C)C)C1CC(C(C=C1)(C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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